Potassium dioctyl phosphate

Description

Contextualizing Organophosphorus Compounds within Contemporary Chemical Science

Organophosphorus compounds, a diverse class of organic molecules containing a phosphorus-carbon bond, are fundamental to numerous areas of modern chemical science. taylorandfrancis.com These compounds are characterized by a central phosphorus atom, which can exist in various oxidation states, most commonly +3 (trivalent) and +5 (pentavalent). rsc.org The versatility of the phosphorus atom to form stable bonds with carbon, oxygen, nitrogen, and sulfur allows for a vast array of molecular architectures with tailored properties. beilstein-journals.org

Historically, the synthesis and study of organophosphorus compounds have led to significant advancements across various fields. They are integral components in medicinal chemistry, agriculture, and industrial processes. taylorandfrancis.com In contemporary research, there is a growing emphasis on developing sustainable and green methods for their synthesis, such as electrochemical processes, which minimize waste and energy consumption. beilstein-journals.org Scientists are continuously exploring novel applications, from ligands in catalysis to intermediates for complex molecular synthesis, highlighting the enduring importance of this compound class. beilstein-journals.org

The Significance of Phosphate (B84403) Esters in Advanced Material and Process Engineering

Phosphate esters are a prominent subgroup of organophosphorus compounds formed through the esterification of phosphoric acid with alcohols. nih.gov They have garnered significant attention in material and process engineering due to their unique and highly beneficial properties. alfa-chemistry.com A key application is as adhesion promoters and primers, where they enhance the bonding between dissimilar materials, such as coatings and metallic substrates like steel and aluminum. alfa-chemistry.com This is achieved by reducing surface tension, which improves the durability of the bond and provides resistance against corrosion, moisture, and chemical degradation. alfa-chemistry.com

Furthermore, phosphate esters are utilized as high-performance additives in lubricants and hydraulic fluids, valued for their excellent fire resistance, thermal stability, and anti-wear properties. machinerylubrication.com Their ability to function under extreme temperature and pressure conditions makes them indispensable in demanding sectors like the automotive and aerospace industries. alfa-chemistry.commdpi.com In polymer science, they act as plasticizers and flame retardants, improving the flexibility, durability, and fire safety of materials like PVC. krahn.eu The synergistic effect of phosphate esters with other flame retardants can significantly enhance the fire-retardant properties of the final product. krahn.eu

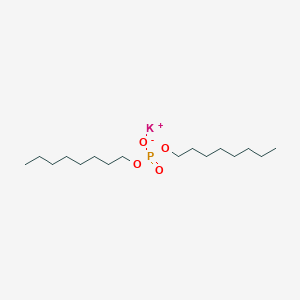

Structural and Functional Overview of Potassium Dioctyl Phosphate in Academic Inquiry

This compound is a specific organophosphate ester that serves as a subject of interest in various research and industrial contexts. lookchem.com It is the potassium salt of dioctyl phosphoric acid, resulting from the neutralization of the acid with potassium hydroxide (B78521). lookchem.com The structure features a central phosphate group bonded to two octyl alkyl chains, conferring hydrophobic characteristics, while the potassium salt provides a hydrophilic counterion. This amphiphilic nature is key to its functionality.

Functionally, this compound is recognized for its properties as a surfactant, capable of reducing surface tension and improving the wetting and spreading of liquids. lookchem.com This makes it valuable in formulations requiring emulsification and dispersion. Research has pointed to its application as an additive in lubricants to reduce friction and wear, and as an adjuvant in agricultural chemical formulations to improve the distribution and efficacy of pesticides. lookchem.com It has also been employed as a frothing agent in mineral flotation processes within the mining industry. lookchem.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 19045-78-4 |

| Molecular Formula | C16H34KO4P |

| Molecular Weight | 360.51 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 402°C at 760 mmHg |

| Flash Point | 196.9°C |

| Density | 0.985 g/cm³ |

Data sourced from LookChem. lookchem.com

Table 2: Research Applications of this compound

| Application Area | Function | Research Context |

|---|---|---|

| Lubricant Industry | Additive | Enhances performance by reducing friction and wear. lookchem.com |

| Agricultural Industry | Adjuvant | Improves distribution and absorption of agrochemicals. lookchem.com |

| Mining Industry | Frothing Agent | Aids in the separation of minerals during flotation. lookchem.com |

| Chemical Synthesis | Intermediate | Used as a precursor for other chemical compounds. chemicalbook.comchemicalbook.com |

Data compiled from various sources. lookchem.comchemicalbook.comchemicalbook.com

Structure

2D Structure

Properties

CAS No. |

19045-78-4 |

|---|---|

Molecular Formula |

C16H34KO4P |

Molecular Weight |

360.51 g/mol |

IUPAC Name |

potassium;dioctyl phosphate |

InChI |

InChI=1S/C16H35O4P.K/c1-3-5-7-9-11-13-15-19-21(17,18)20-16-14-12-10-8-6-4-2;/h3-16H2,1-2H3,(H,17,18);/q;+1/p-1 |

InChI Key |

BEBZGUYUDTXNSQ-UHFFFAOYSA-M |

SMILES |

CCCCCCCCOP(=O)([O-])OCCCCCCCC.[K+] |

Isomeric SMILES |

CCCCCCCCOP(=O)([O-])OCCCCCCCC.[K+] |

Canonical SMILES |

CCCCCCCCOP(=O)([O-])OCCCCCCCC.[K+] |

Other CAS No. |

19045-78-4 |

Related CAS |

3115-39-7 (Parent) |

Synonyms |

Dioctyl Phosphate Potassium Salt; Potassium Dioctyl Phosphate |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways of Potassium Dioctyl Phosphate

Advanced Esterification Techniques for Dioctyl Phosphate (B84403) Synthesis

The creation of the dioctyl phosphate ester is the initial and crucial phase in producing the final potassium salt. This is achieved through several advanced esterification techniques, each with distinct precursors and reaction pathways.

Phosphoric Acid Esterification with Octanol (B41247) Precursors

The most direct method for synthesizing dioctyl phosphate is through the esterification of phosphoric acid with octanol. smolecule.com This process involves the reaction of two molecules of octanol with one molecule of phosphoric acid. The reaction is typically conducted under controlled temperature conditions and often requires a catalyst to achieve viable yields and reaction rates. smolecule.com

Key factors influencing this reaction include temperature, reaction time, and the molar ratio of the reactants. For instance, reacting octanol with phosphorus pentoxide, a dehydrated form of phosphoric acid, is an effective variation of this method. researchgate.net Optimal conditions for this specific route have been identified as a molar ratio of octanol to phosphorus pentoxide between 2.5:1 and 3.5:1, with the reaction temperature maintained at 60-70 °C for 3 to 4 hours. researchgate.net However, side reactions can occur, leading to the formation of mono-octyl phosphate or dioctyl ether, particularly at higher temperatures. acs.org A 2021 patent highlighted a method for producing high-purity dioctyl phosphate from octanol and phosphoric acid, achieving over 62% purity with reduced energy consumption.

| Reactant 1 | Reactant 2 | Temperature | Duration | Molar Ratio (Octanol:Phosphorus Source) | Reference |

|---|---|---|---|---|---|

| Octanol | Phosphorus Pentoxide | 60-70 °C | 3-4 hours | (2.5-3.5) : 1.0 | researchgate.net |

| Octanol | Phosphoric Acid | 180 °C | 8-20 hours | - | acs.org |

Transesterification Routes for Potassium Dioctyl Phosphate Production

Transesterification offers an alternative pathway where a pre-existing phosphate ester, such as triphenyl phosphate, is reacted with octanol to yield dioctyl phosphate. smolecule.comgoogle.com This process is an ester interchange reaction catalyzed by a basic catalyst. google.comresearchgate.net The selection of the catalyst is critical for driving the reaction towards high conversion rates.

Medium-strength hard bases like potassium carbonate (K₂CO₃) or potassium fluoride (B91410) have proven effective. google.com In a typical process, triphenyl phosphate is heated with isodecanol (B128192) (an isomer of octanol) in the presence of potassium carbonate, resulting in a mixture containing a high percentage of the desired dialkyl phosphate. google.com Research has also demonstrated that potassium phosphate (K₃PO₄), in conjunction with a phase transfer catalyst like benzyltriethylammonium chloride, can efficiently catalyze the transesterification of various esters with primary alcohols, achieving high yields. researchgate.net

| Starting Ester | Alcohol | Catalyst | Temperature | Outcome | Reference |

|---|---|---|---|---|---|

| Triphenyl phosphate | Isodecanol | Potassium Carbonate (K₂CO₃) | 100°C | 74% Alkyl Diphenyl Phosphate (ADP) | google.com |

| Triphenyl phosphate | Isodecanol | Potassium Fluoride | 100°C | High conversion to alkyl/phenyl phosphates | google.com |

| Various Esters | Primary Alcohols | Potassium Phosphate (K₃PO₄) / BTEAC | Room Temp | Good to excellent yields | researchgate.net |

Strategies Involving Phosphorus Oxychloride Precursors and Subsequent Hydrolysis

A common and highly effective industrial method for synthesizing dioctyl phosphate involves the use of phosphorus oxychloride (POCl₃) as the phosphorus source. smolecule.com This multi-step process begins with the controlled reaction of phosphorus oxychloride with octanol. google.com The stoichiometry of the reactants is critical; reacting POCl₃ with two equivalents of octanol primarily yields dioctyl phosphochloridate.

Careful temperature control is essential during the addition of phosphorus oxychloride to the alcohol to minimize the formation of side products. google.com The reaction is often cooled and carried out under vacuum. google.com Catalysts such as titanium tetrachloride may be employed to enhance the reaction. google.com Following the formation of the dioctyl phosphochloridate intermediate, a subsequent hydrolysis step is performed. In this step, the intermediate is reacted with water to replace the chlorine atom with a hydroxyl group, yielding dioctyl phosphate. smolecule.comchemicalbook.com

Potassium Salt Formation and Purification Strategies

Once dioctyl phosphate has been synthesized, the next stage is its conversion into this compound. This involves a straightforward acid-base reaction followed by purification to isolate the final product.

Principles of Neutralization for Salt Formation

Dioctyl phosphate is an acidic compound due to the remaining hydroxyl group on the phosphate center. The formation of this compound is achieved through neutralization with a suitable potassium-containing base. nih.gov This is a standard acid-base reaction where the acidic proton of the dioctyl phosphate is donated to the base, forming the phosphate anion, which then associates with the potassium cation.

Commonly used bases for this purpose include potassium hydroxide (B78521) (KOH) or potassium carbonate (K₂CO₃). The reaction is typically carried out in an aqueous medium or a suitable organic solvent. The addition of the base neutralizes the acidic phosphate ester, leading to the formation of the potassium salt and water (if KOH is used) or water and carbon dioxide (if K₂CO₃ is used). google.com For example, in related processes, phosphoric acid is used to neutralize potassium carbonate residues, effectively forming potassium phosphate salts. nih.gov The principle is directly applicable to the neutralization of dioctyl phosphate with a potassium base.

Ion-Exchange Methodologies in Potassium Salt Derivatization

Ion-exchange chromatography is a sophisticated purification technique that can be employed for the derivatization of the potassium salt. sigmaaldrich.com This method is particularly useful for achieving high purity. The process utilizes a stationary phase, typically a resin, that has fixed ionic groups. rasayanjournal.co.in

For the purification of dioctyl phosphate, a weak base anion-exchange resin can be used. rasayanjournal.co.in The synthesized dioctyl phosphate is first passed through the column. The negatively charged phosphate group on the molecule electrostatically binds to the positively charged functional groups of the anion-exchange resin. sigmaaldrich.com Any non-ionic impurities are washed away. Subsequently, a solution containing a high concentration of potassium ions, such as potassium chloride (KCl), is passed through the column. The potassium ions compete for the binding sites on the resin, displacing the dioctyl phosphate anion, which then elutes from the column as the desired this compound salt. sigmaaldrich.com The efficiency of this process relies on careful control of pH and eluent concentration. sigmaaldrich.comrasayanjournal.co.in

Mechanistic Understanding of Synthetic Reactions

The synthesis and subsequent reactions of this compound are governed by fundamental principles of organophosphorus chemistry. A detailed examination of the reaction mechanisms provides insight into the formation of the P-O bond and the compound's stability.

Nucleophilic Substitution Mechanisms at the Phosphoryl Center

Nucleophilic substitution at the phosphorus center of phosphate esters like dioctyl phosphate is a cornerstone of their synthesis and reactivity. These reactions can proceed through several mechanistic pathways, primarily categorized as either concerted or stepwise. acs.orgresearchgate.net

The concerted mechanism is analogous to an SN2 reaction at a carbon center. researchgate.netnih.gov In this pathway, the nucleophile attacks the electrophilic phosphorus atom from the backside relative to the leaving group. This leads to a single, pentacoordinate transition state with a trigonal bipyramidal geometry, where the incoming nucleophile and the departing leaving group occupy the apical positions. researchgate.netnih.gov As the bond between the nucleophile and phosphorus forms, the bond to the leaving group simultaneously breaks. researchgate.net This mechanism results in an inversion of the stereochemical configuration at the phosphorus center. For acyclic phosphate esters, direct substitution is a likely mechanism. researchgate.net

Alternatively, the reaction can proceed via a stepwise, addition-elimination mechanism . nih.govnih.gov This pathway involves the initial attack of the nucleophile to form a distinct, pentacoordinate trigonal bipyramidal intermediate. nih.govnih.gov This intermediate is more stable than a transition state and occupies an energy minimum between two transition states. nih.gov The reaction is completed when the leaving group is expelled from this intermediate. nih.gov The formation of such a stable intermediate is more probable when the phosphorus atom is part of a five-membered ring or when the leaving group is relatively poor. researchgate.net The tendency for a reaction to follow a concerted versus a stepwise path is influenced by factors such as the nature of the nucleophile and the leaving group; less basic nucleophiles and better leaving groups favor the concerted pathway. acs.org

The electrophilicity of the phosphorus atom, a key factor in these substitution reactions, is often enhanced in biological systems by the coordination of metal ions, such as Mg²⁺, to the non-bridging oxygen atoms of the phosphate group. This interaction polarizes the P-O bond, increasing the partial positive charge on the phosphorus atom and making it more susceptible to nucleophilic attack. nih.govsmolecule.com

A summary of factors influencing the nucleophilic substitution mechanism at the phosphoryl center is presented in Table 1.

| Factor | Influence on Mechanism |

| Nucleophile | Less basic nucleophiles favor a concerted (SN2-like) pathway. |

| Leaving Group | Better leaving groups favor a concerted pathway. Poor leaving groups may favor a stepwise mechanism. |

| Substrate Structure | Acyclic phosphate esters often undergo direct substitution. Cyclic esters, especially those with five-membered rings, can stabilize a pentacoordinate intermediate, favoring a stepwise mechanism. |

| Catalysts | Lewis acids (e.g., metal ions) can enhance the electrophilicity of the phosphorus center, facilitating nucleophilic attack. |

This table summarizes general trends in nucleophilic substitution at the phosphoryl center based on available literature.

Hydrolysis Pathways of Phosphate Esters

The hydrolysis of phosphate esters, including dialkyl phosphates like dioctyl phosphate, is a critical reaction that influences their stability and environmental fate. This process involves the cleavage of the P-O-C linkage by water, which acts as the nucleophile. nih.gov The hydrolysis of phosphate esters is generally slow under neutral conditions but can be catalyzed by acid or base.

Under alkaline conditions, the hydrolysis rate of phosphate esters increases due to the nucleophilic attack of hydroxide ions on the phosphorus center. The general mechanism for the hydrolysis of phosphate esters can proceed through pathways similar to other nucleophilic substitutions, involving either a concerted reaction or a stepwise addition-elimination mechanism with a pentacoordinate intermediate. nih.gov

The hydrolysis of phosphate esters can be influenced by several factors, as detailed in Table 2.

| Factor | Effect on Hydrolysis Rate |

| pH | Hydrolysis is generally faster in both acidic and alkaline conditions compared to neutral pH. Alkaline hydrolysis is often more significant for phosphate esters. |

| Temperature | Higher temperatures accelerate the rate of hydrolysis. |

| Structure of the Ester | The nature of the alkyl or aryl groups attached to the phosphate can influence reactivity through steric and electronic effects. |

This table outlines key factors affecting the hydrolysis of phosphate esters.

For dioctyl phosphate, hydrolysis results in the formation of phosphoric acid and the corresponding alcohol, octanol.

Transacylation Reaction Dynamics Involving Phosphate Ions

The concept of transacylation in the direct synthesis of a simple dialkyl phosphate like this compound is not a commonly described primary pathway. Transacylation reactions typically involve the transfer of an acyl group (R-C=O) from one molecule to another. In the context of organophosphorus chemistry, a related process involves the use of phosphorus-containing reagents to facilitate the transfer of an acyl group.

For instance, phosphorus(III) reagents can be used to reductively cleave certain ester protecting groups, leading to the formation of an acyloxyphosphonium intermediate. This activated intermediate can then be trapped by a nucleophile, such as an alcohol or an amine, to form a new ester or amide in a process that can be considered a form of transacylation.

In a broader sense, the phosphate moiety itself can act as a leaving group in reactions that result in the transfer of a different part of the molecule. However, in the synthesis of this compound, the primary reactions are phosphorylation (formation of P-O bonds) rather than transacylation (transfer of an octanoyl group, for example).

While direct transacylation is not the main synthetic route to this compound, understanding the principles of acyl transfer reactions catalyzed or mediated by phosphorus compounds provides a broader context for the reactivity of organophosphates. These reactions often proceed through activated intermediates where the phosphate group plays a crucial role in facilitating the transfer of another chemical moiety.

Mechanistic Investigations of Potassium Dioctyl Phosphate in Advanced Applications

Liquid-Liquid Extraction Mechanisms

Liquid-liquid extraction, or solvent extraction, is a principal method for separating and purifying compounds based on their differential solubility between two immiscible liquid phases, typically an aqueous and an organic phase. acs.org Organophosphorus compounds, including potassium dioctyl phosphate (B84403), are particularly effective as extractants for metal ions in hydrometallurgical and separation processes. mdpi.comresearchgate.net The mechanisms governing this process are complex, involving precise molecular interactions at the phase boundary.

Solvation and Complexation Principles in Targeted Extraction

The primary mechanisms by which organophosphorus extractants like potassium dioctyl phosphate facilitate the transfer of metal ions from an aqueous phase to an organic phase are solvation and complexation. mdpi.com These compounds are classified as acidic extractants, operating via a cation exchange mechanism. mdpi.comresearchgate.net

The process begins with the metal ion (Mⁿ⁺) in the aqueous phase. The this compound, dissolved in a nonpolar organic diluent, acts as the extractant (represented as HL, where H is the exchangeable proton and L is the dioctyl phosphate anion). At the interface between the two liquid phases, a reaction occurs where the metal ion replaces the proton (or in the case of the potassium salt, the potassium ion is exchanged) of the extractant molecule. This forms a neutral metal-extractant complex (MLn) that is soluble in the organic phase. mdpi.com

The key functional group in this interaction is the phosphoryl group (P=O). The oxygen atom in this group is a Lewis base and can coordinate with the metal cation, forming a stable complex. rsc.org The two long octyl chains of the dioctyl phosphate molecule enhance the hydrophobicity of the resulting metal complex, effectively shielding its charge and facilitating its solvation and subsequent transfer into the bulk organic phase. mdpi.com The efficiency of this extraction is heavily dependent on factors such as the pH of the aqueous phase, which controls the deprotonation of the extractant, and the concentration of the extractant in the organic phase. mdpi.com

Synergistic Extraction Systems Involving this compound

Synergistic extraction occurs when the extractive capability of a mixture of two or more extractants is greater than the sum of their individual extraction efficiencies. rsc.org This enhancement is a well-documented phenomenon in solvent extraction, particularly with organophosphorus reagents. mdpi.com Typically, these systems combine an acidic extractant with a neutral or chelating extractant. rsc.orgtandfonline.com

While specific studies detailing this compound in synergistic systems are not widely prevalent, the principles can be understood from analogous compounds like di(2-ethylhexyl) phosphoric acid (D2EHPA), which is structurally similar. A common synergistic combination involves an acidic organophosphorus extractant and a neutral extractant such as tri-n-butyl phosphate (TBP) or a trialkyl phosphine (B1218219) oxide (TOPO). mdpi.comtandfonline.com

In such a system, the acidic extractant (e.g., the dioctyl phosphate anion) engages in the primary cation exchange with the metal ion. The neutral extractant then acts as a synergist by adducting to the primary metal-extractant complex. It does this by displacing residual water molecules from the metal ion's coordination sphere and further neutralizing the polarity of the complex. This formation of a larger, more hydrophobic adduct (a mixed-ligand complex) significantly improves its solubility in the organic diluent, thereby enhancing the extraction efficiency. tandfonline.com The synergistic effect is driven by an increase in the configurational entropy of the extracted ion within the self-assembled structure of extractants in the organic phase. researchgate.net

Phase Transfer Dynamics and Equilibrium in Extraction Processes

The distribution of the metal between the two phases at equilibrium is described by the distribution coefficient (D), which is the ratio of the metal's concentration in the organic phase to its concentration in the aqueous phase. acs.org A high D value indicates efficient extraction. This equilibrium is influenced by several factors, including the chemical nature of the extractant and diluent, the pH of the aqueous phase, temperature, and the concentrations of all species involved. itu.edu.trresearchgate.net

For acidic extractants like this compound, the pH of the aqueous solution is a critical parameter. The extraction efficiency increases with pH as the extractant releases its proton (or potassium ion), becoming available to complex with the target metal ion. mdpi.com The equilibrium is established when the chemical potential of the extracted complex is equal in both phases. The process involves the diffusion of the extractant to the liquid-liquid interface, complexation with the metal ion, and the diffusion of the newly formed complex into the organic phase. iaea.org The rate at which this equilibrium is reached depends on mass transfer kinetics and the interfacial area between the phases.

Application in Metal Ion Separation and Purification

This compound and similar organophosphorus compounds are highly valued for their ability to selectively extract and separate various metal ions. mdpi.com The selectivity of the extractant for a particular metal over others is a crucial aspect of its application in hydrometallurgy and purification processes. This selectivity is determined by the stability of the metal-extractant complex formed.

Research has identified dioctyl phosphate as an effective extractant for cobalt (Co²⁺). mdpi.com The long C16 alkyl chains of dioctyl phosphate enhance the hydrophobicity of the cobalt complex, promoting high extraction efficiency. However, these long chains can also introduce operational challenges, such as increased viscosity of the organic phase. mdpi.com Structurally similar organophosphorus reagents, such as D2EHPA, are widely used for the separation of a variety of metals, including rare-earth elements like Europium (Eu³⁺) and Americium (Am³⁺), as well as lithium (Li⁺) in the presence of a co-extractant like FeCl₃. rsc.orgmdpi.com The ability to separate cobalt from nickel is a particularly important industrial application for this class of extractants. researchgate.net

The table below summarizes research findings on the application of dioctyl phosphate and a structurally similar organophosphorus extractant in metal ion separation.

Advanced Applications in Analytical Chemistry

Beyond large-scale industrial separations, organophosphorus compounds are integral to advanced analytical techniques for the detection and quantification of specific ions. Their ability to selectively interact with target analytes is leveraged in methods like ion chromatography.

Principles of Ion Chromatography Utilizing Phosphate Esters

Ion chromatography (IC) is a powerful analytical technique used for the separation and determination of ionic species. rsc.org The fundamental principle of IC is the separation of ions based on their different affinities for a stationary phase (an ion-exchanger resin) and a mobile phase (an eluent). mdpi.com For the analysis of phosphorus-containing compounds, including phosphate esters, IC offers a selective and sensitive method. rsc.org

The analysis of phosphate esters like this compound via IC can proceed through two main pathways:

Direct Analysis: If the phosphate ester is in an ionic form, it can be directly separated on an anion-exchange column. The separation is based on the interaction of the negatively charged phosphate group with the positively charged functional groups of the stationary phase resin. A buffered eluent is used to control the retention and facilitate the elution of the analyte, which is typically detected using a conductivity detector after passing through a suppressor system that reduces the background conductivity of the eluent. rsc.org

Indirect Analysis via Hydrolysis: Often, total phosphorus is determined by first converting all phosphorus species into a single form, orthophosphate (PO₄³⁻). nih.gov This involves an oxidative digestion step, for example, using persulfate, to break down the organic phosphate esters. d-nb.info The resulting orthophosphate is then quantified by IC. This approach is useful for determining the total concentration of organophosphates in a sample.

Modern analytical methods often couple chromatography with mass spectrometry (e.g., GC-MS or LC-MS). researchgate.netresearchgate.net For these techniques, organophosphate esters may be derivatized to increase their volatility for gas chromatography or to improve their ionization for mass spectrometry, allowing for highly specific and sensitive quantification.

Ligand-Ion Interaction Mechanisms on Stationary Phases

This compound plays a significant role in chromatographic separations through its function as a ligand that interacts with various ions. In techniques like ion chromatography, stationary phases coated with dioctyl phosphate are utilized to separate metal ions. smolecule.com The separation mechanism is based on the differential interactions between the metal ions and the dioctyl phosphate ligands on the stationary phase. smolecule.com This allows for the identification and quantification of different metal species within a sample. smolecule.com

In the context of chiral ligand-exchange chromatography (CLEC), the stationary phase is designed to separate enantiomers. e3s-conferences.org This process involves the formation of diastereomeric ternary complexes between a metal ion, a chiral ligand (like a derivative of an amino acid), and the enantiomeric analyte. e3s-conferences.org The differing stabilities of these complexes lead to the separation of the enantiomers. e3s-conferences.org While not explicitly detailing this compound's role, the principles of ligand exchange chromatography highlight how organophosphate compounds can be functionalized to create selective stationary phases. The choice of the metal ion, often Cu(II) for its high selectivity, is crucial for the effectiveness of the separation. e3s-conferences.org

The interaction is often governed by the principles of "like dissolves like," where a non-polar stationary phase will better retain non-polar analytes. The addition of an ion-pairing agent, such as a tetraalkylammonium salt, can be used to retain ionic species on a reversed-phase column. bates.edu This is analogous to how this compound, with its two hydrophobic octyl chains and its ionic phosphate group, would function on a stationary phase. The hydrophobic tails would embed in a non-polar stationary phase, while the ionic head would be available to interact with and retain cationic species from the mobile phase. bates.edu

Hydrophilic Interaction Liquid Chromatography (HILIC) offers another perspective. A zwitterionic HILIC stationary phase, for instance, contains both positively and negatively charged functional groups, allowing for the simultaneous separation of cations and anions. lcms.cz This dual nature is somewhat mirrored by the structure of this compound, which possesses a hydrophobic region and an ionic region, enabling complex interactions with various analytes.

Complexation Chemistry for Metal Species Quantification

The ability of organophosphorus compounds, including this compound, to form complexes with metal ions is fundamental to their use in the quantification of these species. smolecule.commdpi.com These compounds are effective extraction reagents for metal ions, forming stable complexes that facilitate their separation and subsequent measurement. mdpi.com The efficiency of metal extraction is influenced by the acid dissociation constant (pKa) of the organophosphorus acid; a lower pKa value indicates a stronger acid, which more readily releases a proton to facilitate metal complexation. mdpi.com

The complexation process is often an equilibrium reaction where the organophosphorus ligand displaces other molecules or ions coordinated to the metal. nih.gov For instance, in the quantification of lanthanide ions, dioctyl phosphate has been used as an extractant to separate them from aqueous solutions for purification and characterization. smolecule.com The stoichiometry of the resulting metal-ligand complex is a critical factor in developing accurate quantitative methods. nih.gov Techniques like molar ratio analysis (Job plots) can be employed to determine the ratio in which the metal and ligand combine, which is essential for calibrating the analytical response. nih.gov

The interaction between metal ions and ligands like dioctyl phosphate can be studied using various techniques, including isothermal titration calorimetry (ITC), which directly measures the heat of reaction to determine thermodynamic parameters such as binding affinity and enthalpy. nih.gov These parameters provide insight into the driving forces of the molecular recognition process. nih.gov In some systems, the formation of metal-ligand complexes is an entropically driven process, often due to the release of water molecules from the hydration shells of both the ion and the lipid membrane. nih.gov

The table below provides a summary of metal ions and their interactions with phosphate-containing ligands, illustrating the broad applicability of these complexation reactions in analytical chemistry.

| Metal Ion | Interacting Ligand Type | Application |

| Lanthanide Ions | Dioctyl Phosphate | Extraction and Purification smolecule.com |

| Ytterbium (Yb³⁺) | Pyrocatechol Violet | Phosphate and ATP Sensing nih.gov |

| Alkali Metals (Li⁺, Na⁺, K⁺) | Alkyl Phosphates | Competitive Extraction researchgate.net |

| Alkaline Earth Metals (Mg²⁺, Ca²⁺) | Alkyl Phosphates | Competitive Extraction researchgate.net |

| Copper (Cu²⁺) | Phytic Acid | Complex Formation Studies frontiersin.org |

| Iron (Fe²⁺) | Phytic Acid | Complex Formation Studies frontiersin.org |

Formation of Colored Complexes in Analytical Assays

A common strategy in analytical chemistry for the quantification of colorless analytes is to react them to form a colored product that can be measured spectrophotometrically. clinicalpub.com Organophosphates can participate in such reactions. For example, in the presence of ammonium (B1175870) molybdate (B1676688) in dilute solutions, dioctyl phosphate can react to form colored complexes, which is a principle utilized in analytical chemistry. smolecule.com

Another example, though not directly involving dioctyl phosphate, is the use of ferric ions in the determination of polyphosphates. In an acidic environment, ferric ions are complexed by polyphosphates. If an excess of a standard ferric iron solution is added, the unreacted iron can be measured colorimetrically after reacting it with salicylic (B10762653) acid to form a red-colored complex. google.com The intensity of the color is inversely proportional to the concentration of the complex-phosphate. google.com This principle of competitive complex formation and colorimetric detection could be adapted for assays involving this compound.

The development of color in these assays is highly dependent on factors such as pH. For the ferric ion-salicylic acid system, optimal color development occurs within a pH range of 2 to 3. google.com This highlights the importance of controlling reaction conditions to ensure accurate and reproducible results in analytical assays based on the formation of colored complexes.

In a different application, the displacement of a colored indicator from a metal-indicator complex can be used for quantification. For instance, the Yb³⁺–pyrocatechol violet (PV) complex, which is blue, can be used to sense phosphate. When phosphate is added, it displaces the PV from the complex, resulting in a color change to yellow. nih.gov The change in absorbance at specific wavelengths can be used to quantify the phosphate concentration. nih.gov

The table below summarizes examples of colored complexes used in analytical assays.

| Analyte | Reagent(s) | Color of Complex |

| Polyphosphates | Ferric Chloride, Salicylic Acid | Red google.com |

| Phosphate/ATP | Ytterbium (Yb³⁺), Pyrocatechol Violet (PV) | Yellow (after displacement of blue Yb-PV complex) nih.gov |

| Albumin | Bromcresol Green (BCG) | Varies (measured at 628 nm) clinicalpub.com |

| Potassium (K⁺) | Thioflavin T (ThT) | Yellow acs.org |

Polymer Science and Material Engineering Research

Roles as a Polymer Additive and Modulator

This compound, as part of the broader class of organophosphates, finds significant application as a polymer additive, primarily functioning as a plasticizer. Plasticizers are low molecular weight, non-volatile compounds added to polymers to enhance their flexibility, workability, and processability. ijprajournal.comsemanticscholar.org They achieve this by inserting themselves between polymer chains, which reduces the intermolecular forces and increases the free volume, thereby lowering the glass transition temperature (Tg) of the polymer. ijprajournal.comacs.org

The compatibility of the plasticizer with the polymer is a critical factor for its effectiveness and for the long-term stability of the plasticized material. ijprajournal.com Dioctyl phosphate, with its hydrophobic octyl chains, exhibits good compatibility with polymers like polyvinyl chloride (PVC). In addition to their plasticizing effects, additives like this compound can also modulate other properties of the polymer matrix. For instance, in the context of drug delivery systems, plasticizers can influence the drug release profile from a polymeric carrier. ijprajournal.com

Furthermore, organophosphorus compounds are incorporated into polymers to enhance properties such as flame retardancy. researchgate.netresearchgate.net They can act synergistically with other elements like nitrogen and silicon to improve the thermal stability and char formation of the polymer during combustion. nih.gov

Mechanisms of Enhanced Flexibility and Workability in Polymeric Systems

The primary mechanism by which plasticizers like this compound enhance the flexibility and workability of polymers is by reducing the polymer's glass transition temperature (Tg). ijprajournal.comacs.org The Tg is the temperature at which a rigid, glassy polymer transitions to a more rubbery, flexible state. By lowering the Tg, the plasticizer makes the polymer more pliable and easier to process at lower temperatures.

The addition of a plasticizer disrupts the polymer-polymer interactions, effectively lubricating the polymer chains and allowing them to move more freely relative to one another. ijprajournal.com This increased molecular mobility translates into macroscopic properties such as increased stretchability and reduced brittleness. ijprajournal.com The effectiveness of a plasticizer is related to its ability to intercalate between the polymer chains, which depends on its molecular size, shape, and chemical nature, as well as its compatibility with the polymer. acs.org

The impact of a plasticizer on the Tg of various polymers is a key measure of its efficiency. The table below shows the effect of a plasticizer (Glycerol tri-levulinate, GT) on the Tg of different polymers, illustrating the general principle of Tg reduction.

| Polymer | Plasticizer Content (phr) | Glass Transition Temperature (Tg) (°C) |

| PHB | 0 | 1 |

| PHB | 40 | -20 |

| PHBV | 0 | -2 |

| PHBV | 40 | -26 |

| PLA | 0 | 57 |

| PLA | 40 | 6 |

| PVC | 0 | 77 |

| PVC | 40 | -23 |

| Data adapted from a study on a different plasticizer to illustrate the concept of Tg reduction. acs.org |

Functionality in Polymer Synthesis and Flame Retardant Development

Organophosphorus compounds, including structures related to this compound, are integral to the synthesis of flame-retardant polymers. cnrs.fr They can be incorporated into the polymer backbone as a reactive monomer or used as an additive. cnrs.fr As flame retardants, phosphorus-based compounds can act in both the condensed phase and the gas phase during combustion. researchgate.net

In the condensed phase, they promote the formation of a char layer on the polymer surface. researchgate.netnih.gov This char acts as a physical barrier, insulating the underlying polymer from heat and preventing the release of flammable volatile compounds. nih.gov The phosphorus compounds can catalyze dehydration and cross-linking reactions in the polymer, leading to a more stable and insulating char. nih.gov

In the gas phase, phosphorus-containing radicals can interrupt the combustion cycle by scavenging the highly reactive H• and OH• radicals that propagate the flame. nih.gov This dual-mode action makes phosphorus-based flame retardants highly effective.

The development of novel phosphorus-containing flame retardants is an active area of research, with a focus on creating compounds that are halogen-free, have high thermal stability, and are compatible with various polymer systems. researchgate.netnih.govcnrs.fr For instance, novel phosphorus-containing flame retardant plasticizers have been synthesized to replace traditional plasticizers like dioctyl phthalate (B1215562) (DOP) in PVC, offering the dual benefit of plasticization and flame retardancy. researchgate.net

Stabilization Mechanisms in Halogen-Containing Polymers

This compound plays a crucial role as a stabilizer in halogen-containing polymers, most notably in Polyvinyl Chloride (PVC). The primary degradation pathway for PVC at elevated processing temperatures is dehydrochlorination, where hydrogen chloride (HCl) is eliminated from the polymer backbone. This process initiates the formation of conjugated polyene sequences, which are responsible for the undesirable color development (yellowing to blackening) and the deterioration of the material's mechanical properties.

The stabilization mechanism of this compound involves the neutralization of the autocatalytic HCl. The phosphate anion reacts with the released hydrogen chloride, preventing it from catalyzing further degradation of the PVC chain. This acid-scavenging capability is a fundamental characteristic of phosphate ester stabilizers. researchgate.netgoogle.com

The reaction can be represented as: R-O-PO(OK)₂ + HCl → R-O-PO(OH)(OK) + KCl

In this reaction, the highly reactive HCl is converted into potassium chloride (KCl). Unlike zinc chloride (ZnCl₂), which is formed when using zinc-based stabilizers and is a strong Lewis acid that can aggressively promote further degradation, KCl is a neutral salt with no catalytic effect on the dehydrochlorination process. This attribute contributes to better long-term thermal stability.

Furthermore, phosphate esters can act as co-stabilizers in systems containing metal soaps, such as calcium/zinc stearates. In these synergistic systems, the zinc stearate (B1226849) provides good early color stability by reacting with the labile chlorine atoms on the PVC chain. However, the resulting zinc chloride is highly destabilizing. The phosphate ester can chelate the zinc chloride, reducing its detrimental catalytic activity. This synergistic interaction enhances both the initial color and the long-term stability of the polymer. researchgate.nettandfonline.com

The dioctyl groups in the molecule also impart good compatibility with the PVC matrix, ensuring homogeneous distribution of the stabilizer and preventing issues like exudation or "plate-out" on processing equipment. made-in-china.com

Table 1: Comparison of Stabilizer Systems in PVC Formulations

| Stabilizer System | Primary Function | Advantages | Disadvantages |

| Lead Salts (e.g., Dibasic lead phosphite) | Excellent Heat & Light Stabilizer | Cost-effective, good electrical properties. rdd.edu.iq | Toxicity concerns. |

| Mixed Metal Soaps (e.g., Ba/Cd, Ca/Zn) | Good Heat & Light Stability | Synergistic effects, good color hold. rdd.edu.iq | Can form detrimental byproducts (e.g., ZnCl₂). tandfonline.com |

| Organotin Compounds (e.g., Dioctyltin) | High-Efficiency Heat Stabilizer | Excellent clarity and heat stability. researchgate.net | Higher cost, environmental concerns with some types. |

| Phosphate Esters (e.g., this compound) | Co-stabilizer, Acid Scavenger | Neutralizes HCl, good compatibility, synergy with metal soaps. researchgate.net | Often used in combination with other stabilizers for optimal performance. |

Efficacy as a Phosphate and Zinc Stabilizer in Formulations

This compound demonstrates significant efficacy in stabilizing formulations that contain both phosphate and zinc compounds. Such formulations are common in industrial water treatment and as heat stabilizer packages for polymers. The challenge in these systems is often managing the solubility and reactivity of the zinc species.

In aqueous systems, such as those found in cooling towers, zinc is often used as a corrosion inhibitor. However, at higher pH levels, zinc can precipitate as insoluble zinc hydroxide (B78521), leading to fouling and reduced efficiency. Phosphate esters, including dioctyl phosphates, act as effective dispersants and scale inhibitors. They adsorb onto the forming zinc salt crystals, limiting their growth and keeping them dispersed in the bulk fluid, thereby preventing deposition on heat transfer surfaces.

The efficacy of zinc dithiophosphates (ZDPs), which are structurally related to dioctyl phosphate, as antioxidants and anti-wear additives in lubricants also highlights the stabilizing potential of this chemical structure in the presence of zinc. made-in-china.comcnlubricantadditive.combritonoil.com These compounds function by forming protective films on metal surfaces and decomposing hydroperoxides, a dual action that points to the versatile stabilizing capabilities of the dioctyl phosphate moiety in complex chemical environments containing zinc.

Table 2: Performance of Zinc and Phosphate-Based Stabilizer Systems in PVC

| Stabilizer System | Induction Time (minutes at 160°C) | Yellowness Index (after 60 min at 160°C) | Synergistic Effect |

| Unstabilized PVC | Low | High | N/A |

| Zinc Phosphate (ZP) only | Moderate | Moderate | Moderate retardation of dehydrochlorination. tandfonline.comtandfonline.com |

| Zinc Borate (B1201080) (ZB) only | Moderate-High | Moderate-Low | Retards dehydrochlorination. tandfonline.comtandfonline.com |

| ZB + ZP Combination | High | Low | Superior synergistic effect on char formation and color stability. tandfonline.comtandfonline.com |

| This compound (inferred) | High (as co-stabilizer) | Low (as co-stabilizer) | Expected to enhance synergy by neutralizing HCl and chelating ZnCl₂. |

Polymer Inclusion Membrane (PIM) Architectures and Dye Extraction Mechanisms

This compound is a highly effective carrier molecule for the construction of Polymer Inclusion Membranes (PIMs) used in the selective extraction of contaminants, such as synthetic dyes, from aqueous solutions. A PIM is a type of liquid membrane characterized by high stability, where an extractant (carrier) is immobilized within a polymer matrix. mdpi.commdpi.com

The typical architecture of a PIM consists of three main components:

Base Polymer: Provides the mechanical strength and forms the solid matrix. Poly(vinyl chloride) (PVC) and cellulose (B213188) triacetate (CTA) are commonly used. expresspolymlett.com

Plasticizer: A solvent that dissolves the carrier and makes the polymer film flexible and permeable. Dioctyl phthalate (DOP) and 2-nitrophenyl octyl ether (NPOE) are frequent choices. expresspolymlett.comnih.gov

Carrier (Extractant): The active component responsible for selectively binding and transporting the target species across the membrane. This compound, or its acidic form, di(2-ethylhexyl) phosphate (D2EHPA/B2EHP), serves this function excellently. mdpi.commsrjournal.com

The mechanism of dye extraction using a PIM containing dioctyl phosphate as the carrier is a process of facilitated transport. For cationic dyes (D⁺), the process can be described in the following steps:

Extraction: At the interface between the source aqueous phase and the PIM, the cationic dye molecule (D⁺) reacts with the deprotonated dioctyl phosphate anion (A⁻), which is the active form of the carrier. This forms a neutral, hydrophobic ion-pair complex (DA). D⁺(aq) + A⁻(mem) ⇌ DA(mem)

Diffusion: The neutral complex (DA) is soluble in the organic membrane phase (plasticizer) and diffuses across the membrane down its concentration gradient.

Stripping: At the other side of the membrane (the stripping or receiving phase), the complex encounters an acidic solution (e.g., HNO₃ or HCl). The high concentration of protons (H⁺) causes the complex to break apart. The carrier is protonated (becoming HA), and the dye is released back into the aqueous stripping phase as a cation (D⁺). DA(mem) + H⁺(aq) ⇌ HA(mem) + D⁺(aq)

Carrier Regeneration: The protonated carrier (HA) then diffuses back through the membrane to the source phase interface, where it can release its proton and begin another transport cycle.

This continuous process allows for the selective removal and concentration of dyes from large volumes of wastewater into a small volume of stripping solution. The efficiency of this process is highly dependent on the composition of the PIM and the pH of the source and stripping solutions. msrjournal.comdeswater.com

Table 3: PIM Formulations for Cationic Dye Extraction Using a Dioctyl Phosphate Isomer (B2EHP) as Carrier

| Base Polymer | Plasticizer | Carrier (B2EHP/D2EHPA) | Target Dye | Extraction Efficiency (%) | Reference |

| PVC | Dioctyl Phthalate (DOP) | Bis-(2-ethylhexyl) phosphate | Malachite Green | >98% | msrjournal.com |

| PVDF-co-HFP | Dioctyl Phthalate (DOP) | Bis-(2-ethylhexyl) phosphate | Malachite Green | >97% | mdpi.comresearchgate.net |

| CTA | Not specified | Di-(ethyl hexyl) phosphoric acid | Methylene Blue | >93% | msrjournal.com |

| PVC | Not specified | Bis-2-(ethylhexyl) phosphate | Ciprofloxacin | High | mdpi.com |

Note: B2EHP (bis-2-ethylhexyl phosphate) is a common and well-researched isomer of dioctyl phosphate.

Interfacial and Colloidal Chemistry of Potassium Dioctyl Phosphate

Surface Activity and Micellization Phenomena

Potassium dioctyl phosphate (B84403) is a synthetic organic compound recognized for its surfactant properties, which stem from its amphiphilic molecular structure, possessing both a hydrophobic tail (the two octyl chains) and a hydrophilic head (the potassium phosphate group). lookchem.comwikipedia.org This dual nature governs its behavior at interfaces and in solution, leading to phenomena such as surface tension reduction, emulsification, and micelle formation. lookchem.comwikipedia.org

As a surface-active agent, potassium dioctyl phosphate functions effectively as both an emulsifier and a dispersing agent in various industrial and commercial applications. lookchem.comsmolecule.comilco-chemie.de Its ability to act as an emulsifier is particularly valuable in the formulation of products that require the stable mixing of immiscible liquids, such as oil and water. google.comgoogle.com

In the cosmetics and personal care industry, for instance, it is used in creams and lotions to create stable emulsions, ensuring a smooth and consistent texture. lookchem.com The compound reduces the interfacial tension between the oil and water phases, allowing for the formation of a stable dispersion of one liquid within the other. wikipedia.org Similarly, in the chemical industry, its surfactant properties are utilized for tasks like the filtration dehydration of aqueous aluminum hydroxide (B78521) slurries, where it aids in the efficient separation of water. lookchem.com

As a dispersing agent, this compound is employed to facilitate the uniform distribution of solid particles within a liquid medium. This is crucial in applications such as pigment pastes, where it prevents the agglomeration of pigment particles and ensures a consistent color distribution. ilco-chemie.de It is also used as an adjuvant in agricultural formulations, such as pesticides and herbicides, to improve the spreading and absorption of the active chemicals on plant surfaces, thereby enhancing their effectiveness. lookchem.com

A key characteristic of surfactants like this compound is their ability to significantly reduce the surface tension of a liquid. lookchem.comulprospector.com When dissolved in a solvent, typically water, the surfactant molecules preferentially adsorb at the liquid-air interface, with their hydrophobic tails oriented away from the water. This disrupts the cohesive energy at the surface, leading to a decrease in surface tension. wikipedia.orgnepjol.info

As the concentration of the surfactant increases, the surface tension continues to decrease until it reaches a point of minimum value. This point corresponds to the Critical Micelle Concentration (CMC). nepjol.info At concentrations above the CMC, the interface becomes saturated with surfactant monomers, and any additional molecules aggregate in the bulk of the solution to form micelles. wikipedia.org Micelles are spherical or cylindrical aggregates where the hydrophobic tails form an inner core, shielded from the aqueous environment by the hydrophilic heads which form the outer surface. wikipedia.org

While specific CMC values for this compound are not extensively documented in publicly available literature, studies on similar phosphate surfactants and other anionic surfactants provide insight into this behavior. researchgate.netresearchgate.net For example, the CMC is a critical parameter evaluated for phosphate surfactants, and it is known to be influenced by factors such as the length of the alkyl chain and the nature of the counter-ion. researchgate.net The determination of the CMC is typically achieved by plotting surface tension as a function of surfactant concentration and identifying the point at which the slope of the curve changes abruptly. nepjol.info Studies on related compounds like dioctyl sodium sulfosuccinate (B1259242) have noted its exceptionally low CMC compared to other anionic surfactants. researchgate.net

Table 1: General Properties of Anionic Surfactants

| Property | Description | Relevance to this compound |

|---|---|---|

| Surface Tension Reduction | The lowering of the cohesive energy at the surface of a liquid due to the adsorption of surfactant molecules. wikipedia.orgulprospector.com | A primary function of this compound, enabling its use as a wetting and spreading agent. lookchem.com |

| Critical Micelle Concentration (CMC) | The specific concentration at which surfactant molecules begin to form micelles in solution, and the surface tension reaches its minimum value. nepjol.info | A key parameter characterizing its efficiency as a surfactant. The formation of micelles is crucial for its function as a solubilizing and cleaning agent. |

| Emulsification | The process of stabilizing a mixture of two immiscible liquids, such as oil and water. | Used to create stable formulations in cosmetics, agriculture, and other industries. lookchem.com |

| Dispersion | The process of preventing solid particles from aggregating within a liquid medium. ilco-chemie.de | Utilized in pigment pastes and other applications requiring uniform particle distribution. ilco-chemie.de |

Adsorption Mechanisms at Solid-Liquid Interfaces

The interaction of this compound with solid surfaces is fundamental to its application as a corrosion inhibitor and passivating agent, particularly for metals. This interaction is governed by adsorption processes, where the phosphate-containing molecules form a protective layer on the solid-liquid interface.

This compound, and more broadly its sodium salt (sodium dioctyl phosphate or SDOP), is recognized as a highly effective corrosion inhibitor for various metals, especially in neutral aqueous solutions. researchgate.netmdpi.comresearchgate.net It demonstrates significant efficacy in protecting mild steel, magnesium, zinc, and aluminum alloys. semanticscholar.orgsemanticscholar.org

The inhibitory action arises from the adsorption of the dioctyl phosphate anion onto the metal surface. The phosphate head group provides a high adsorption capacity, forming a bond with the metal surface, while the two hydrophobic octyl chains create a dense, non-polar barrier that repels corrosive species from the surrounding environment. researchgate.netmdpi.com This self-assembling protective layer acts as a barrier to both anodic and cathodic corrosion reactions. semanticscholar.org

Research has shown that sodium dioctyl phosphate is more effective than its branched-chain isomer, bis(2-ethylhexyl) phosphate (BEHP), in passivating steel. researchgate.netmdpi.comresearchgate.net This is attributed to the linear nature of the octyl chains in SDOP, which allows for better packing and the formation of a more stable and dense protective film on the metal surface. In studies on magnesium, dioctyl phosphate has been shown to be a more efficient corrosion inhibitor in neutral solutions compared to other organic inhibitors like certain triazole derivatives. semanticscholar.orgsemanticscholar.org

Table 2: Comparative Corrosion Inhibition on Mg-90 in Borate (B1201080) Buffer (pH 7.4)

| Inhibitor | Concentration (mM) | Protection Efficiency (Z, %) |

|---|---|---|

| 5-chloro-1,2,3-benzotriazole (Cl-BTA) | Not specified | 36.6% |

| Sodium Dioctyl Phosphate (SDOP) | Not specified | Higher than Cl-BTA |

| Potassium Dichromate | Not specified | Higher than Cl-BTA |

Data sourced from a comparative study on industrial magnesium Mg-90. semanticscholar.org

The adsorption of dioctyl phosphate onto metal surfaces can be quantitatively described using adsorption isotherm models. These models relate the amount of adsorbed substance on a surface to its concentration in the solution at a constant temperature. The Langmuir and Freundlich isotherms are two of the most commonly used models to analyze such systems. e3s-conferences.orgeajournals.org

An in-situ study of sodium dioctyl phosphate (SDOP) adsorption on mild steel in a neutral borate buffer utilized reflection ellipsometry to determine the type of adsorption isotherm. researchgate.net The change in the ellipsometric angle as a function of the SDOP concentration provided data to characterize the adsorption behavior. researchgate.net

The Langmuir isotherm assumes that adsorption occurs at specific, localized sites on the surface and is limited to a monolayer. nih.gov It suggests that all adsorption sites are equivalent and that there is no interaction between adsorbed molecules. nih.gov The Freundlich isotherm , on the other hand, is an empirical model that describes adsorption on heterogeneous surfaces with a non-uniform distribution of adsorption heat and affinities. nih.gov

For phosphate adsorption on various materials, both models have been successfully applied. e3s-conferences.orgchemijournal.com The fit of experimental data to these models provides valuable parameters, such as the maximum adsorption capacity (from the Langmuir model) and the adsorption intensity (from the Freundlich model). e3s-conferences.orgnih.gov These parameters help in understanding the efficiency and mechanism of the inhibitor's adsorption.

Table 3: Common Adsorption Isotherm Models

| Isotherm Model | Key Assumptions | Equation |

|---|---|---|

| Langmuir | Adsorption is limited to a monolayer. All adsorption sites are equivalent. No interaction between adsorbed molecules. nih.gov | qe = (k * b * Ce) / (1 + k * Ce) |

| Freundlich | Adsorption occurs on a heterogeneous surface. Adsorption is not limited to a monolayer. nih.gov | qe = a * Ce^(b) |

Where qe is the mass of adsorbed substance per unit mass of adsorbent, Ce is the equilibrium concentration of the substance in solution, and k, b, and a are model-specific constants related to adsorption energy and capacity. nih.gov

One of the most significant effects of dioctyl phosphate adsorption on metal surfaces is its ability to induce passivation and inhibit the growth of oxide films. researchgate.netresearchgate.net Passivation refers to the formation of a non-reactive surface layer that protects the underlying metal from corrosion. mdpi.com

Sodium dioctyl phosphate (SDOP) is capable of causing the spontaneous passivation of mild steel even at relatively low concentrations. semanticscholar.org It not only forms a protective hydrophobic film but can also prevent the growth of the natural oxide layer on the steel surface. researchgate.net This can lead to a state of "oxide-free passivation," where the protective action is primarily due to the strongly adsorbed inhibitor monolayer rather than a thick metal oxide. researchgate.net

The adsorbed dioctyl phosphate layer acts as a physical barrier, stabilized by the chemisorption of the phosphate head group onto the metal. mdpi.com This adsorbed layer can be further reinforced by subsequent physically adsorbed layers, enhancing the barrier against corrosive agents. mdpi.com This process increases the local depassivation potential of the metal, meaning a higher electrochemical potential is required to break down the passive layer and initiate localized corrosion, such as pitting. semanticscholar.org The effectiveness of this passivation is influenced by factors such as the concentration of the inhibitor, the duration of exposure, and the temperature of the system. semanticscholar.org

Interactions with Carbonate Rock Surfaces and Phosphate Adsorption Pathways

The interaction between phosphate-containing compounds and carbonate rock surfaces is a complex process governed by various interfacial phenomena. Anionic surfactants, including phosphates, are known to alter the wettability of carbonate reservoirs. mdpi.com The adsorption of phosphate onto carbonate minerals like calcite and dolomite (B100054) can occur through several mechanisms, primarily chemisorption and physical adsorption. nih.goveuropa.eu

Studies on general phosphate adsorption onto dolomite (a key component of carbonate rocks) indicate that the process is influenced by factors such as contact time, initial phosphate concentration, temperature, and the pH of the solution. nih.gov The adsorption mechanism is often a combination of a pseudo-second-order chemical reaction and intraparticle diffusion. nih.gov This suggests that the interaction involves not just physical attraction but also chemical bond formation between the phosphate ions and the mineral surface. nih.gov

The primary pathways for phosphate adsorption on carbonate surfaces include:

Chemisorption: This involves the formation of chemical bonds, where phosphate ions react with the carbonate surface, particularly at oxide locations. europa.eu

Electrostatic Interaction: The surface of carbonate rock in calcareous soil can be charged. nih.gov The interaction between potassium ions (K+) and the soil surface is influenced by electrostatic forces, which can be weakened by the presence of carbonate. nih.gov Carbonate can shield adsorption sites on other soil components and release cations like Ca²⁺ and Mg²⁺ through dissolution, which then compete with K⁺ for adsorption sites. nih.gov

Surface Precipitation: In some conditions, the concentration of phosphate near the surface can lead to the precipitation of new mineral phases.

Research has shown that the presence of carbonate in calcareous soils can retard the adsorption rate and decrease the total amount of potassium adsorbed compared to carbonate-removed soils. nih.gov This is attributed to carbonate's ability to weaken the electrostatic interaction between the nutrient ions and the soil surface. nih.gov The process is generally considered an activated process, though it may be exothermic. nih.gov

Table 1: Mechanisms of Phosphate Adsorption on Carbonate Surfaces

| Adsorption Pathway | Description | Influencing Factors | Relevant Citations |

|---|---|---|---|

| Chemisorption | Formation of chemical bonds between phosphate ions and the mineral surface, often involving reactions with surface oxides. | Surface chemistry, pH, Temperature | nih.goveuropa.eu |

| Electrostatic Interaction | Attraction between charged phosphate species and oppositely charged sites on the carbonate surface. | Surface charge, pH, Ionic strength of the solution | nih.gov |

| Competitive Adsorption | Cations (e.g., Ca²⁺, Mg²⁺) released from carbonate dissolution compete with other ions (e.g., K⁺) for available adsorption sites. | Carbonate content, pH | nih.gov |

| Intraparticle Diffusion | Diffusion of phosphate ions into the porous structure of the carbonate rock. | Porosity of the rock, Contact time | nih.gov |

Aqueous Two-Phase Systems (ATPS) Research

Aqueous two-phase systems (ATPS) are liquid-liquid extraction systems formed by mixing two incompatible water-soluble components, such as a polymer and a salt. mdpi.com Research has explored ATPS composed of polyethylene (B3416737) glycol (PEG) and potassium phosphate, with studies investigating the influence of adjunct surfactants on the system's properties. tandfonline.comtandfonline.com While direct studies on this compound as the primary salt are limited, research using dioctyl sulfosuccinate sodium (AOT) as an adjunct surfactant in a PEG-potassium phosphate system provides significant insight into the behavior of dioctyl-chain surfactants in such systems. tandfonline.comtandfonline.com

Influence on Phase Formation and Salting-Out Effects

The formation of two distinct phases in a polymer-salt ATPS is driven by the salting-out effect, where the salt decreases the solubility of the polymer in the aqueous solution. nih.govjmb.or.kr The addition of a surfactant and changes in system variables like pH and polymer molecular weight can significantly influence phase separation.

In studies of PEG + potassium phosphate ATPS, an increase in the pH or the molar mass of the PEG leads to an expansion of the biphasic region on the phase diagram. tandfonline.comtandfonline.com This indicates that less of each component is required to form two phases. This behavior is linked to the salting-out capacity of the system's components. tandfonline.com The addition of a small amount (0.05% w/w) of the adjunct surfactant AOT, however, does not cause significant variations in the equilibrium compositions or the binodal curve, which separates the one-phase and two-phase regions. tandfonline.com

The effectiveness of the salting-out agent can be quantified by the salting-out coefficient (k) and the effective excluded volume (EEV). An increase in pH and PEG molar mass correlates with higher values for these parameters, signifying a stronger salting-out effect. tandfonline.com Conversely, the presence of AOT in these systems was found to cause a decrease in the EEV values. tandfonline.com

Table 2: Influence of System Variables on ATPS Phase Formation (PEG + Potassium Phosphate System)

| Variable | Effect on Biphasic Region | Effect on Salting-Out (k & EEV) | Relevant Citations |

|---|---|---|---|

| Increased pH | Expands | Increases | tandfonline.comtandfonline.com |

| Increased PEG Molar Mass | Expands | Increases | tandfonline.comtandfonline.com |

| Addition of AOT Surfactant | No significant change | Decreases EEV | tandfonline.comtandfonline.com |

Interfacial Tension and Equilibrium Data Analysis

The interfacial tension between the two aqueous phases is a critical parameter in ATPS, affecting mass transfer and separation efficiency. researchgate.net In PEG-potassium phosphate systems, interfacial tension is influenced by the molar mass of the PEG and the temperature. consensus.app An increase in either of these variables typically results in higher interfacial tension values. consensus.app Values can range from as low as 0.05 mN·m⁻¹ to 3.11 mN·m⁻¹. consensus.app

Equilibrium data for ATPS are often presented using tie-lines, which connect the compositions of the top and bottom phases that are in equilibrium. The tie-line length (TLL) represents the difference in composition between the two phases, while the slope of the tie-line (STL) can also provide information about the system's behavior. tandfonline.comtandfonline.com

Effect of Adjunct Surfactants on ATPS Properties

The addition of an adjunct surfactant like dioctyl sulfosuccinate sodium (AOT) to a PEG-potassium phosphate ATPS has been studied to understand its modulating effects. tandfonline.comtandfonline.com

The primary findings indicate that while fundamental system variables like the polymer's molecular weight and the solution's pH are dominant factors in defining the phase diagram, the surfactant introduces more subtle changes. tandfonline.com The addition of AOT did not significantly alter the binodal curve, meaning the conditions required for phase separation remained largely the same. tandfonline.com However, it did impact the salting-out efficiency, as shown by a decrease in the effective excluded volume (EEV). tandfonline.com This suggests that the surfactant may slightly improve the solubility of the polymer, thereby counteracting the salting-out effect to a small degree. Despite these effects, the TLL and STL, which describe the equilibrium phase compositions, were not substantially affected by the presence of the surfactant under the conditions studied. tandfonline.comtandfonline.com

Theoretical and Computational Studies of Potassium Dioctyl Phosphate Systems

Molecular Modeling and Simulation Approaches

Molecular modeling and simulations are fundamental to understanding the complex interactions within systems containing potassium dioctyl phosphate (B84403). These techniques allow for the examination of molecular structures, dynamics, and energetics.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govmdpi.com It has become a crucial tool for elucidating reaction mechanisms by calculating the energies of reactants, transition states, and products. mdpi.com For potassium dioctyl phosphate, DFT can be employed to study various chemical processes.

DFT calculations can predict the most stable geometric conformations of the this compound molecule and its interaction with other species. nih.gov For instance, in the context of its role as an extractant, DFT can model the complexation of metal ions with the dioctyl phosphate anion. By calculating the binding energies and geometries of these complexes, researchers can understand the selectivity of the extractant for different metals. nih.gov Studies on similar systems, such as the adsorption of metal ions on potassium dihydrogen phosphate (KDP) surfaces, have demonstrated that DFT can reveal the nature of bonding (ionic vs. covalent) and the influence of ion size and charge on adsorption stability. nih.gov Such insights are directly transferable to understanding the interactions of this compound in various applications.

Furthermore, DFT is instrumental in studying reaction pathways. For example, in the synthesis of organophosphorus compounds, DFT can help to identify the lowest energy pathway, thereby optimizing reaction conditions. combinatorialpress.com It can also be used to investigate the role of catalysts or promoters, such as the effect of potassium on reaction activities. rsc.org

Key Research Findings from DFT Studies on Related Systems:

| System Studied | Key Finding | Potential Relevance to this compound |

| Metal ion adsorption on KDP (100) surface nih.gov | Adsorption stability increases with the valence of the metal ion (monovalent < divalent < trivalent). Bonding mechanisms vary with ion size. | Predicts the preferential interaction of this compound with higher valence metal ions in extraction processes. |

| Water gas shift reaction on Ag(111) with K promoter rsc.org | Potassium adatoms stabilize oxygen-containing species through direct K-O bonding, promoting the reaction. | Suggests the potassium ion in this compound could play a role in catalytic processes by stabilizing intermediates. |

| Metal-free [3 + 2] cycloadditions mdpi.com | DFT calculations can accurately predict the stereochemical outcome of complex organic reactions. | Applicable for studying the reactivity and potential side reactions of the octyl chains in this compound under various conditions. |

This table is generated based on findings from related systems to illustrate the potential applications of DFT for this compound.

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system, offering a "computational microscope" to observe molecular motion and interactions. combinatorialpress.commdpi.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can predict macroscopic properties from microscopic interactions. combinatorialpress.comfrontiersin.org

For this compound, MD simulations are particularly useful for understanding its behavior in bulk phases and at interfaces. For example, when used as a plasticizer or surfactant, MD simulations can model the distribution and orientation of the dioctyl phosphate anions within a polymer matrix or at an oil-water interface. These simulations can reveal how the long octyl chains interact with non-polar environments while the polar phosphate head group interacts with polar substances or the potassium counter-ion. mdpi.com

MD simulations can also be used to predict important physical properties such as viscosity, diffusion coefficients, and glass transition temperatures of materials containing this compound. mdpi.com In the context of solvent extraction, MD simulations can model the aggregation of extractant molecules to form reverse micelles and the subsequent encapsulation of metal ions. acs.org

Applications of MD Simulations for this compound Systems:

| Application Area | Information Gained from MD Simulations |

| Polymer Plasticization mdpi.com | Distribution and mobility of plasticizer molecules, changes in polymer chain dynamics, prediction of glass transition temperature. |

| Liquid-Liquid Extraction acs.orgirb.hr | Formation and structure of reverse micelles, mechanism of ion transfer across phase boundaries, influence of solvent on extraction efficiency. |

| Surfactant Systems | Aggregation behavior, critical micelle concentration, structure of micelles and microemulsions. |

| Material Science combinatorialpress.com | Thermodynamic properties, structural behavior, and kinetic properties of phosphorus-containing compounds. |

This table outlines potential applications of MD simulations for this compound based on studies of similar systems.

Predictive Modeling for Performance and Properties

Predictive models are essential for engineering applications, allowing for the estimation of material performance and process outcomes without the need for extensive experimentation.

In hydrometallurgy and solvent extraction processes, thermodynamic models are crucial for predicting the distribution of species between aqueous and organic phases. mdpi.com For this compound as an extractant, these models can predict the extraction efficiency for a given metal ion under specific conditions of pH, concentration, and temperature.

A common approach involves developing a thermodynamic model that considers all the equilibria in the system, including the dissociation of the acidic extractant, the formation of extractant dimers or aggregates in the organic phase, and the complexation of the metal ion with the extractant. acs.org By determining the equilibrium constants for each of these reactions, the distribution coefficient of the metal can be calculated.

Statistical thermodynamic models based on colloid self-assembly have also been developed to predict liquid-liquid extraction efficiency. irb.hr These models consider the formation of reverse micelles and include terms for complexation, interfacial curvature, and electrostatic interactions. acs.orgirb.hr Such models can provide a more detailed picture of the extraction process and can be used to understand synergistic effects when multiple extractants are used. irb.hr

The UNIQUAC Functional-group Activity Coefficients (UNIFAC) model is a group-contribution method used to predict activity coefficients in non-ideal liquid mixtures. researchgate.netresearchgate.netacs.orgacs.org It is widely used for the prediction of phase equilibria, particularly liquid-liquid equilibria (LLE). researchgate.netresearchgate.netacs.orgacs.org

In systems containing this compound, the UNIFAC model can be used to predict the mutual solubilities of the aqueous and organic phases. The model breaks down the molecules into their constituent functional groups (e.g., CH3, CH2, PO4, K+). By using pre-existing parameters for the interactions between these groups, the activity coefficients of the components in the mixture can be estimated. researchgate.netresearchgate.net

The UNIFAC model is particularly valuable in the design of extraction processes, as it can be used to screen for suitable solvents and to optimize the composition of the phases for maximum separation efficiency. Research on aqueous two-phase systems containing potassium phosphate and polymers has shown that the UNIFAC model can satisfactorily correlate experimental LLE data. researchgate.netresearchgate.net

Photostability and Degradation Mechanism Insights

Understanding the stability of this compound, particularly its response to light, is important for applications where it may be exposed to UV radiation. Computational methods can provide insights into the photodegradation pathways.